5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide
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Overview
Description
“5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a fluorine atom, a quinoline moiety, and a benzofuran ring, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis.
Coupling Reactions: The final step involves coupling the benzofuran and quinoline derivatives using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline moiety.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorine atom may participate in nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of “5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
DNA Intercalation: Inserting into DNA strands and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-N-(quinolin-5-yl)-1-benzofuran-3-carboxamide
- 3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide
- 5-fluoro-3-methyl-N-(quinolin-5-yl)-1-benzofuran-2-carboxamide
Uniqueness
The presence of the fluorine atom and the specific substitution pattern on the quinoline and benzofuran rings make “5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide” unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H19FN2O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H19FN2O3/c1-3-11-27-19-9-7-17(15-5-4-10-24-20(15)19)25-22(26)21-13(2)16-12-14(23)6-8-18(16)28-21/h4-10,12H,3,11H2,1-2H3,(H,25,26) |
InChI Key |
XDNPOVUFFCAIND-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)C=CC=N2 |
Origin of Product |
United States |
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